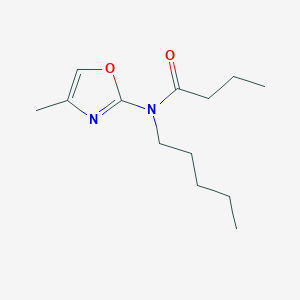
2-Methyl-3-phenyl-(2H)isoxazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-phenylisoxazol-5(2H)-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The unique structure of 2-Methyl-4-phenylisoxazol-5(2H)-one makes it an interesting subject for research in organic chemistry and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylisoxazol-5(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines in the presence of catalytic silver trifluoromethanesulfonate (AgNTf2) can be used to obtain functionalized derivatives of isoxazole . The reaction typically involves simple reaction conditions and can yield high amounts of the desired product.
Industrial Production Methods
Industrial production of 2-Methyl-4-phenylisoxazol-5(2H)-one may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions
2-Methyl-4-phenylisoxazol-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule.
科学的研究の応用
2-Methyl-4-phenylisoxazol-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug discovery and development.
Industry: The compound is used in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-Methyl-4-phenylisoxazol-5(2H)-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
4-Phenylisoxazole: Similar structure but lacks the methyl group at the 2-position.
2-Methylisoxazole: Similar structure but lacks the phenyl group at the 4-position.
5-Phenylisoxazole: Similar structure but the phenyl group is at the 5-position instead of the 4-position.
Uniqueness
2-Methyl-4-phenylisoxazol-5(2H)-one is unique due to the presence of both the methyl group at the 2-position and the phenyl group at the 4-position. This unique combination of substituents contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
7713-58-8 |
|---|---|
分子式 |
C10H9NO2 |
分子量 |
175.18 g/mol |
IUPAC名 |
2-methyl-4-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H9NO2/c1-11-7-9(10(12)13-11)8-5-3-2-4-6-8/h2-7H,1H3 |
InChIキー |
PPEZXAYLTMFTCB-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=O)O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


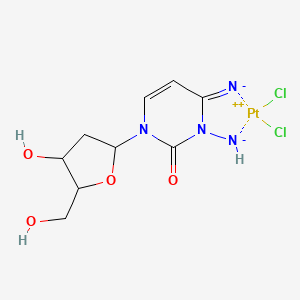
![6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B12894719.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12894722.png)
![Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate](/img/structure/B12894732.png)
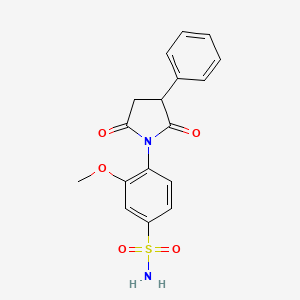
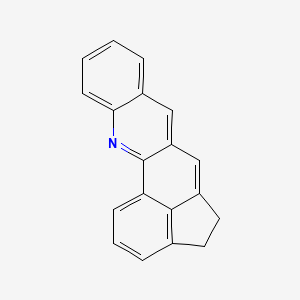
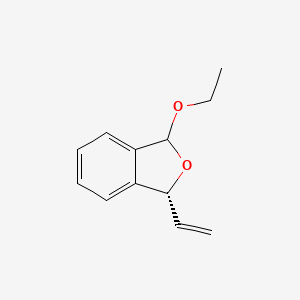
![(2'-Bromo-6-chloro-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12894749.png)
![2-{[2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B12894756.png)
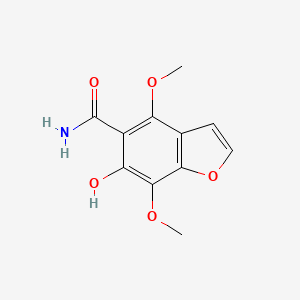
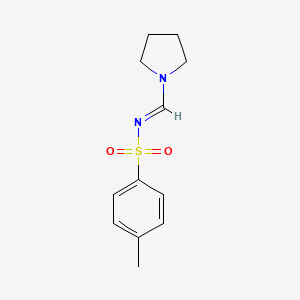
![2-(Aminomethyl)benzo[d]oxazole-5-methanol](/img/structure/B12894767.png)

